6-Amino-3-methoxy-2-methylphenol
Description
6-Amino-3-methoxy-2-methylphenol (CAS 776239-08-8) is a substituted aromatic compound with a hydroxyl group, amino group, methoxy group, and methyl group positioned at distinct sites on the benzene ring. Its molecular formula is C₈H₁₁NO₂, and it is structurally characterized by:
- Amino group (-NH₂) at position 6,
- Methoxy group (-OCH₃) at position 3,
- Methyl group (-CH₃) at position 2.
Properties
IUPAC Name |
6-amino-3-methoxy-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJDAZGQRBPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Methoxy vs.
- Chlorine Substitution: 3-Amino-6-chloro-2-methylphenol (CAS 682352-59-6) exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, making it more reactive in substitution reactions .
Physicochemical Properties
- Solubility: The hydrochloride salt of 6-Amino-3-ethylphenol improves water solubility compared to the free base form, critical for industrial processing .
- Thermal Stability: Methoxy-substituted derivatives (e.g., this compound) generally exhibit higher melting points than alkyl-substituted analogs due to hydrogen bonding with the hydroxyl group .
Research Findings and Gaps
- Toxicological Data: Safety assessments for 6-Amino-m-Cresol are well-documented , but analogous studies are lacking for this compound, highlighting a critical research gap.
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